4-Methylazepane hydrochloride
Overview
Description
4-Methylazepane hydrochloride: is a chemical compound with the molecular formula C7H16ClN and a molecular weight of 149.66 g/mol . It is a hydrochloride salt form of 4-methylazepane, which is a seven-membered heterocyclic amine. This compound is typically found in solid form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-methylazepane hydrochloride typically involves the following steps:
Cyclization Reaction: The starting material, 4-methylhexan-1-amine, undergoes cyclization to form 4-methylazepane.
Hydrochloride Formation: The 4-methylazepane is then treated with hydrochloric acid to form this compound.
Industrial Production Methods:
In industrial settings, the production of this compound may involve bulk synthesis methods, including:
Batch Processing: Large quantities of starting materials are reacted in a batch reactor.
Continuous Flow Processing: The reactants are continuously fed into a reactor, and the product is continuously removed, allowing for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions:
4-Methylazepane hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are commonly used.
Major Products Formed:
Oxidation Products: N-oxides.
Reduction Products: Secondary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylazepane hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of biological systems and as a potential ligand in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of 4-methylazepane hydrochloride involves its interaction with molecular targets in biological systems. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-Methylpiperidine: A six-membered ring analog with similar chemical properties.
4-Methylhexan-1-amine: The precursor in the synthesis of 4-methylazepane hydrochloride.
4-Methylazepane: The parent compound without the hydrochloride salt form.
Uniqueness:
This compound is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its six-membered analogs. This structural difference can influence its reactivity, binding affinity, and overall behavior in various applications .
Properties
IUPAC Name |
4-methylazepane;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELLHTYIQRIKQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.